prop-2-enyl 2-cyanohexanoate
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Overview
Description
Prop-2-enyl 2-cyanohexanoate is an organic compound with the molecular formula C10H15NO2 It is an ester formed from the reaction of prop-2-enyl alcohol (allyl alcohol) and 2-cyanohexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 2-cyanohexanoate can be synthesized through the esterification reaction between prop-2-enyl alcohol and 2-cyanohexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-cyanohexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Prop-2-enyl 2-cyanohexanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of prop-2-enyl 2-cyanohexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl hexanoate: Similar ester structure but lacks the cyano group.
2-Cyanohexanoic acid: The parent acid of prop-2-enyl 2-cyanohexanoate.
Prop-2-enyl acetate: Another ester with a similar prop-2-enyl group but different acid component.
Uniqueness
This compound is unique due to the presence of both the prop-2-enyl and cyano groups, which confer distinct chemical and biological properties. The cyano group enhances the compound’s reactivity and potential biological activity, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
102804-61-5 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
prop-2-enyl 2-cyanohexanoate |
InChI |
InChI=1S/C10H15NO2/c1-3-5-6-9(8-11)10(12)13-7-4-2/h4,9H,2-3,5-7H2,1H3 |
InChI Key |
PURKSJHDSDYWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#N)C(=O)OCC=C |
Origin of Product |
United States |
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